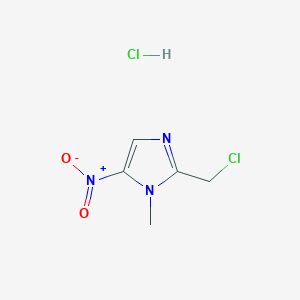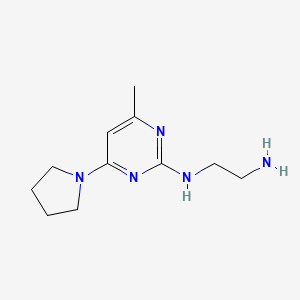
N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine
Descripción general
Descripción
Compounds with pyrimidine and pyrrolidine structures are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum have been used to analyze the properties of 2-(pyrrolidin-1-yl)pyrimidines .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
This compound is a key intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib . These inhibitors are crucial in targeted cancer therapies, particularly for chronic myeloid leukemia (CML), where they block the Bcr-Abl kinase, preventing the proliferation of cancer cells.
Synthesis of Nilotinib and Imatinib
The compound serves as an intermediate in the divergent synthesis pathways for creating nilotinib and imatinib . These pathways often involve a Curtius rearrangement, which is a thermal decomposition of an acyl azide to an isocyanate, followed by the formation of amines or other derivatives.
Organic Chemistry Research
In organic chemistry, this compound can be used to study the Curtius rearrangement process, which is a fundamental reaction in synthetic organic chemistry . Researchers can explore various aspects of this rearrangement, such as reaction conditions, catalysts, and the stability of intermediates.
Medicinal Chemistry
In medicinal chemistry, the compound’s role in the synthesis of kinase inhibitors makes it valuable for drug design and discovery . It can be used to develop new derivatives with potential therapeutic applications, such as novel anticancer agents.
Chemical Biology
This compound can be used in chemical biology to understand the interaction between small molecules and biological systems . By studying its role in inhibiting tyrosine kinases, researchers can gain insights into cellular signaling pathways and their implications in diseases.
Pharmacology
Pharmacological studies can utilize this compound to investigate the pharmacokinetics and pharmacodynamics of nilotinib and imatinib . This includes absorption, distribution, metabolism, and excretion (ADME) of these drugs in the body.
Chemotherapy Research
As an intermediate in the synthesis of chemotherapy drugs, this compound is significant for developing new chemotherapeutic strategies . Research can focus on improving the efficacy and reducing the side effects of existing treatments.
Biochemistry
In biochemistry, the compound can be used to study enzyme inhibition and the mechanism of action of tyrosine kinase inhibitors . This can lead to a better understanding of enzymatic functions and the development of enzyme-based assays.
Direcciones Futuras
The future directions in the study of similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the synthesis of these compounds, as well as an understanding of how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propiedades
IUPAC Name |
N'-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-8-10(16-6-2-3-7-16)15-11(14-9)13-5-4-12/h8H,2-7,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSRQYHOWQCDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163812 | |
| Record name | 1,2-Ethanediamine, N1-[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine | |
CAS RN |
1706435-50-8 | |
| Record name | 1,2-Ethanediamine, N1-[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)
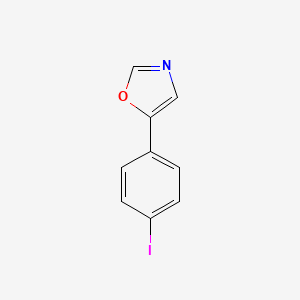
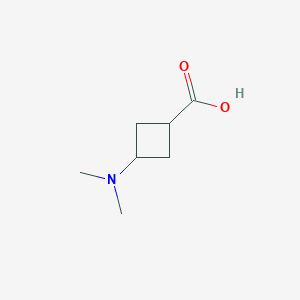
![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
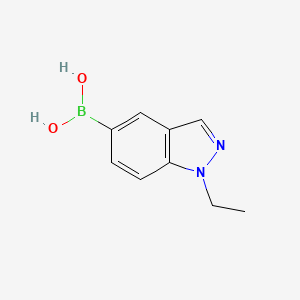
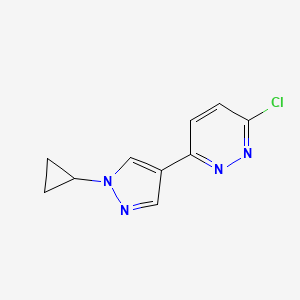
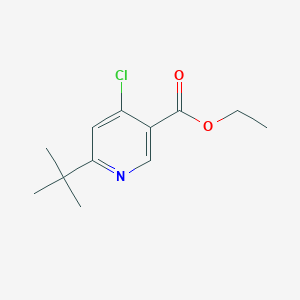
![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)
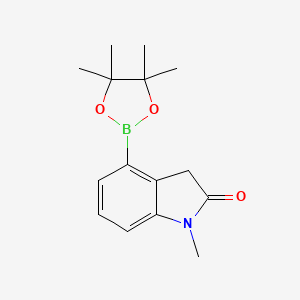
![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)
